5-chloro-2-(methylsulfanyl)-N-(propan-2-yl)pyrimidine-4-carboxamide
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Overview
Description
5-chloro-2-(methylsulfanyl)-N-(propan-2-yl)pyrimidine-4-carboxamide is a chemical compound with the molecular formula C8H10ClN3O. It is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry .
Preparation Methods
The synthesis of 5-chloro-2-(methylsulfanyl)-N-(propan-2-yl)pyrimidine-4-carboxamide typically involves the reaction of appropriate starting materials under specific conditions. The synthetic routes and reaction conditions can vary, but they generally involve the use of chlorinating agents and methylsulfanyl groups. Industrial production methods may include large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
5-chloro-2-(methylsulfanyl)-N-(propan-2-yl)pyrimidine-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogenating agents like chlorine or bromine.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
5-chloro-2-(methylsulfanyl)-N-(propan-2-yl)pyrimidine-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in studies related to enzyme inhibition and protein interactions.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 5-chloro-2-(methylsulfanyl)-N-(propan-2-yl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or modulator of certain enzymes or proteins, affecting their activity and function. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
5-chloro-2-(methylsulfanyl)-N-(propan-2-yl)pyrimidine-4-carboxamide can be compared with other similar compounds, such as:
- 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide
- 2-(methylsulfanyl)-N-(propan-2-yl)pyrimidine-4-carboxamide
- 5-chloro-N-(propan-2-yl)pyrimidine-4-carboxamide
These compounds share similar structural features but may differ in their chemical properties and applications. The uniqueness of this compound lies in its specific combination of functional groups and their effects on its reactivity and interactions .
Properties
Molecular Formula |
C9H12ClN3OS |
---|---|
Molecular Weight |
245.73 g/mol |
IUPAC Name |
5-chloro-2-methylsulfanyl-N-propan-2-ylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C9H12ClN3OS/c1-5(2)12-8(14)7-6(10)4-11-9(13-7)15-3/h4-5H,1-3H3,(H,12,14) |
InChI Key |
XDSJTPZASUPZBY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)C1=NC(=NC=C1Cl)SC |
Origin of Product |
United States |
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